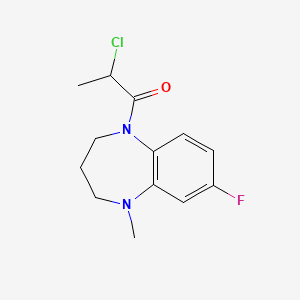

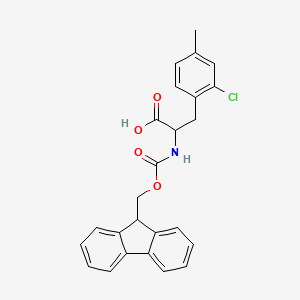

![molecular formula C26H29NO4 B2725741 N-Fmoc-[(1R,3R,4S,6S)-4-amino-7,7-dimethylbicyclo[4.1.0]hept-3-yl]acetic acid CAS No. 1335034-84-8](/img/structure/B2725741.png)

N-Fmoc-[(1R,3R,4S,6S)-4-amino-7,7-dimethylbicyclo[4.1.0]hept-3-yl]acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Fmoc-[(1R,3R,4S,6S)-4-amino-7,7-dimethylbicyclo[4.1.0]hept-3-yl]acetic acid is a compound used in scientific research for its potential therapeutic properties. It is a modified amino acid that has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential future applications.

Wissenschaftliche Forschungsanwendungen

Synthesis of Constrained Heterocyclic γ-Amino Acids

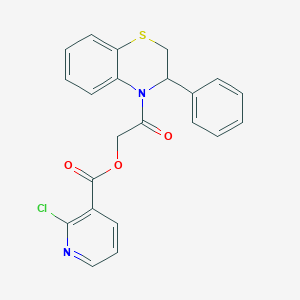

The N-Fmoc-amino acid serves as a precursor in the synthesis of constrained heterocyclic γ-amino acids, such as 4-amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs). These compounds mimic the secondary structures of proteins, including helices, β-sheets, turns, and β-hairpins. A notable synthesis approach involves cross-Claisen condensations, yielding N-Fmoc-β-keto ester intermediates that are further processed into ATCs with significant yields ranging from 45 to 90%. This method demonstrates the flexibility in introducing a variety of lateral chains to the γ-amino acids, highlighting its potential in designing protein structure mimics (Mathieu et al., 2015).

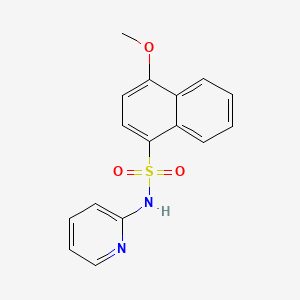

Development of Bio-inspired Functional Materials

N-Fmoc-modified amino acids and short peptides exhibit remarkable self-assembly features due to the inherent hydrophobicity and aromaticity of the Fmoc group. These features are leveraged in the development of functional materials for applications such as cell cultivation, bio-templating, optical devices, drug delivery systems, catalysis, and therapeutic and antibiotic properties. The review by Tao et al. (2016) provides comprehensive insights into the self-organization and applications of Fmoc-modified biomolecules, underscoring their importance in creating bio-inspired materials for various scientific and technological applications (Tao et al., 2016).

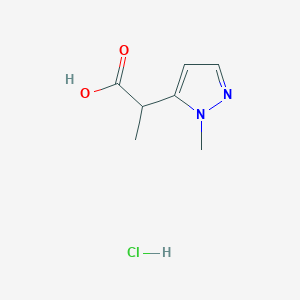

Peptide Synthesis and Modification

The utility of N-Fmoc-amino acids extends to solid-phase peptide synthesis (SPPS), where they are used for the synthesis of biologically active peptides, including those with specific modifications. For example, the introduction of carbonylated peptides, which model oxidatively modified peptides found in biological systems, utilizes fully protected derivatives of unnatural amino acids synthesized from N-Fmoc-amino acids. This approach facilitates the study of oxidative stress-related diseases and the development of potential therapeutic interventions (Waliczek et al., 2015).

Glycopeptide Synthesis

Another application involves the synthesis of glycosylated building blocks for glycopeptide synthesis. N-Fmoc amino acids with unprotected carboxyl groups can be glycosylated using carbohydrate 1,2-trans peracetates, leading to the production of aliphatic and phenolic O- and S-glycosides of amino acids. These glycosylated building blocks are crucial for the stepwise synthesis of glycopeptides, showcasing the role of N-Fmoc-amino acids in the creation of complex biomolecules for research and therapeutic purposes (Salvador et al., 1995).

Eigenschaften

IUPAC Name |

(3R,4S,6S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-4,7,7-trimethylbicyclo[4.1.0]heptane-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29NO4/c1-25(2)20-12-21(23(28)29)26(3,13-22(20)25)27-24(30)31-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-22H,12-14H2,1-3H3,(H,27,30)(H,28,29)/t20?,21-,22-,26-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQIJGQLLPQKSSM-FWLOSBONSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2C1CC(C(C2)C(=O)O)(C)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(C[C@H]2C(C2(C)C)C[C@H]1C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(3-methylphenyl)butanamide](/img/structure/B2725658.png)

![2-[3-[2-(3,5-dimethylpiperidin-1-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide](/img/structure/B2725661.png)

![2-{[5-hydroxy-6-(4-methoxybenzyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2725662.png)

![3,3-Dimethyl-2-oxaspiro[4.5]decan-8-amine hydrochloride](/img/structure/B2725663.png)

![2-[4-[(4-chlorophenyl)methylamino]quinazolin-2-yl]sulfanyl-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2725671.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-5-chloro-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2725678.png)

![N-(2-chloro-4-fluorophenyl)-2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}acetamide](/img/structure/B2725681.png)